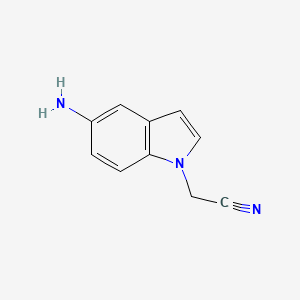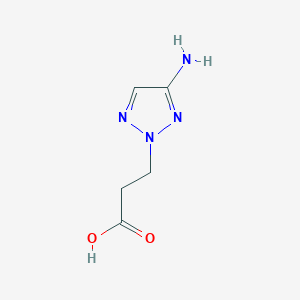
3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an amino group at the 4-position of the triazole ring and a propanoic acid moiety attached to the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl derivatives with carbodiimides through a 1,3-dipolar cycloaddition reaction . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These intermediates are then further reacted under controlled conditions to obtain the final product. The choice of reagents and reaction conditions is crucial to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydrotriazole derivatives, and various substituted triazole compounds
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and triazole ring can form hydrogen bonds and coordinate with metal ions, affecting various biological processes. The compound can inhibit enzyme activity by binding to the active site or interacting with cofactors, leading to the disruption of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has similar structural features but differs in the position of the amino group and the presence of a carbohydrazide moiety.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have a similar triazole ring but differ in the substitution pattern and the presence of a propanamide group.
Uniqueness
3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C5H8N4O2 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
3-(4-aminotriazol-2-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2/c6-4-3-7-9(8-4)2-1-5(10)11/h3H,1-2H2,(H2,6,8)(H,10,11) |
Clave InChI |
GXLSYZGMZDYZNR-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(N=C1N)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


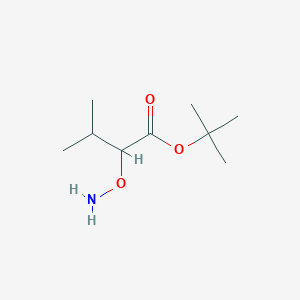
![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
![5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)

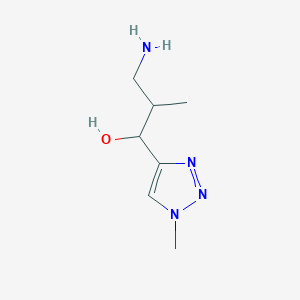

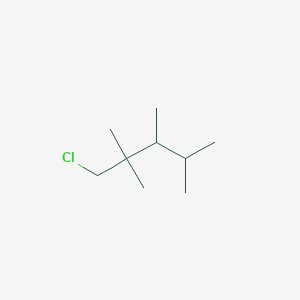
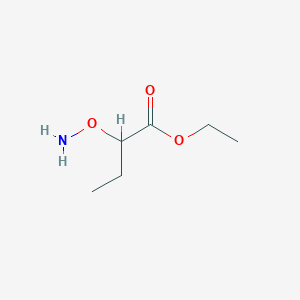


![2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13174058.png)
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B13174063.png)
